molecular formula C16H20N2O3 B12911081 Ethyl 1-benzoyl-5-ethenyl-5-methylpyrazolidine-3-carboxylate CAS No. 582322-46-1

Ethyl 1-benzoyl-5-ethenyl-5-methylpyrazolidine-3-carboxylate

Cat. No.: B12911081
CAS No.: 582322-46-1
M. Wt: 288.34 g/mol
InChI Key: DPTOBROZTDPKOZ-UHFFFAOYSA-N
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Description

Ethyl 1-benzoyl-5-methyl-5-vinylpyrazolidine-3-carboxylate is a complex organic compound that belongs to the pyrazolidine family This compound is characterized by its unique structure, which includes a benzoyl group, a methyl group, and a vinyl group attached to a pyrazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzoyl-5-methyl-5-vinylpyrazolidine-3-carboxylate typically involves multiple steps One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form a pyrazolidine intermediate This intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine

Industrial Production Methods

In an industrial setting, the production of Ethyl 1-benzoyl-5-methyl-5-vinylpyrazolidine-3-carboxylate may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzoyl-5-methyl-5-vinylpyrazolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl groups into alcohols.

    Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various acyl derivatives.

Scientific Research Applications

Ethyl 1-benzoyl-5-methyl-5-vinylpyrazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 1-benzoyl-5-methyl-5-vinylpyrazolidine-3-carboxylate involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, modulating their activity. The vinyl group may participate in covalent bonding with nucleophilic sites on biomolecules, leading to changes in their function. The overall effect of the compound is determined by the combined actions of its functional groups on various biological pathways.

Comparison with Similar Compounds

Ethyl 1-benzoyl-5-methyl-5-vinylpyrazolidine-3-carboxylate can be compared with other similar compounds such as:

    Ethyl 1-benzoyl-5-methylpyrazolidine-3-carboxylate: Lacks the vinyl group, which may result in different reactivity and biological activity.

    Ethyl 1-benzoyl-5-vinylpyrazolidine-3-carboxylate: Lacks the methyl group, which can influence its steric and electronic properties.

    Ethyl 1-benzoylpyrazolidine-3-carboxylate: Lacks both the methyl and vinyl groups, making it less complex and potentially less versatile.

Properties

CAS No.

582322-46-1

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

ethyl 1-benzoyl-5-ethenyl-5-methylpyrazolidine-3-carboxylate

InChI

InChI=1S/C16H20N2O3/c1-4-16(3)11-13(15(20)21-5-2)17-18(16)14(19)12-9-7-6-8-10-12/h4,6-10,13,17H,1,5,11H2,2-3H3

InChI Key

DPTOBROZTDPKOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(N(N1)C(=O)C2=CC=CC=C2)(C)C=C

Origin of Product

United States

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